Ibudilast-d3 (Major)

Übersicht

Beschreibung

Ibudilast-d3 (Major) is a deuterated form of Ibudilast, a small molecule with anti-inflammatory and neuroprotective properties. It is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of Ibudilast. The deuterium atoms in Ibudilast-d3 replace hydrogen atoms, which can help in tracing the compound in biological systems and understanding its metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ibudilast-d3 involves the incorporation of deuterium atoms into the Ibudilast molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of Ibudilast-d3 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product undergoes rigorous quality control to confirm the extent of deuteration and purity.

Analyse Chemischer Reaktionen

Key Limitations in Available Data

No studies in the reviewed literature (PubMed Central, MDPI, clinical trial reports) explicitly address:

-

Synthetic pathways for deuterated ibudilast variants

-

Isotope-specific reaction mechanisms (C-D vs. C-H bond behavior)

-

Kinetic isotope effects in ibudilast-d3 degradation or metabolism

Contextual Insights From Ibudilast’s Known Chemistry

While ibudilast-d3 remains uncharacterized in these sources, foundational data on non-deuterated ibudilast (C₁₄H₁₈N₂O) provides indirect clues:

Table 1: Key Functional Groups in Ibudilast

Hypothetical Reactions Based on Structural Analogs

Deuteration typically alters reaction kinetics but not pathways. For ibudilast-d3:

Table 2: Expected Isotope Effects

| Reaction Type | Non-Deuterated Rate (kₕ) | Deuterated Rate (kᴅ) | kₕ/kᴅ |

|---|---|---|---|

| Oxidative metabolism | High | Reduced | 6–10 |

| Hydrolysis (acid/base) | Moderate | Slight reduction | 2–4 |

| Photodegradation | Variable | Unchanged | 1 |

Note: Values extrapolated from general deuterium isotope effect literature, not ibudilast-specific studies .

Critical Research Gaps

-

Synthetic Characterization : No published protocols for ibudilast-d3 synthesis (deuteration positions unspecified)

-

Stability Studies : Absence of accelerated degradation testing under ICH guidelines

-

Metabolic Profiling : Lack of comparative CYP450 metabolism data vs. non-deuterated form

Recommended Analytical Approaches

For future ibudilast-d3 studies, prioritize:

Wissenschaftliche Forschungsanwendungen

Amyotrophic Lateral Sclerosis (ALS)

Ibudilast has shown promise in clinical trials for ALS, a progressive neurodegenerative disease. A Phase 2b/3 trial is currently recruiting participants to evaluate its efficacy in slowing disease progression as measured by the ALS Functional Rating Scale (ALSFRS-R) over 12 months, followed by an open-label extension phase . Previous studies indicated that Ibudilast could reduce inflammation and protect nerve cells from glutamate toxicity, which are critical factors in ALS pathology .

Multiple Sclerosis (MS)

Ibudilast has been evaluated in multiple sclerosis, particularly in the SPRINT-MS trial, which focused on secondary and primary progressive MS. Results indicated a significant reduction in gray matter atrophy by 35% and a 20% reduction in whole brain atrophy compared to placebo over 96 weeks . However, it did not significantly affect new or enlarging T2 lesions, suggesting its neuroprotective effects may operate independently of anti-inflammatory actions .

Alzheimer's Disease

Research indicates that Ibudilast may mitigate Alzheimer's disease pathology. A study involving transgenic rats demonstrated that Ibudilast treatment reduced amyloid plaque accumulation and improved spatial memory deficits associated with Alzheimer's . Gene expression analysis revealed alterations in pathways related to inflammation and protein degradation, supporting its potential as a therapeutic agent for neurodegenerative conditions .

Other Neurodegenerative Diseases

Ibudilast is also under investigation for other conditions such as glioblastoma and chemotherapy-induced peripheral neuropathy (CIPN). Its ability to penetrate the central nervous system (CNS) effectively makes it a candidate for treating various CNS-related disorders .

Case Studies and Research Findings

Several studies have documented the efficacy of Ibudilast across different conditions:

Safety Profile

Ibudilast has been generally well-tolerated in clinical trials. Common adverse effects include headache, nausea, and hyperhidrosis; however, serious adverse events have been rare . The pharmacokinetics indicate a favorable profile with a half-life conducive for once-daily dosing regimens.

Wirkmechanismus

Ibudilast-d3 exerts its effects through several mechanisms:

Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Neuroprotection: Reduces the production of reactive oxygen species and inhibits the synthesis of nitric oxide, providing neuroprotective effects.

Anti-inflammatory Effects: Inhibits the release of pro-inflammatory cytokines and reduces glial cell activation.

Vergleich Mit ähnlichen Verbindungen

Ibudilast: The non-deuterated form of Ibudilast-d3.

Roflumilast: Another phosphodiesterase inhibitor with similar anti-inflammatory properties.

Pentoxifylline: A phosphodiesterase inhibitor used to improve blood flow and reduce inflammation.

Uniqueness: Ibudilast-d3 is unique due to the presence of deuterium atoms, which provide advantages in tracing and studying the compound in biological systems. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research.

Biologische Aktivität

Ibudilast-d3 (Major), a deuterated form of ibudilast, is a non-selective phosphodiesterase inhibitor that has garnered attention for its potential therapeutic applications in various neurological and inflammatory conditions. This article reviews the biological activity of Ibudilast-d3, focusing on its mechanisms of action, clinical findings, and relevant case studies.

Ibudilast functions primarily as an inhibitor of phosphodiesterase (PDE), particularly PDE4, which is involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Ibudilast-d3 increases intracellular cAMP levels, leading to several downstream effects:

- Regulation of Inflammatory Responses : Elevated cAMP levels activate protein kinase A (PKA) and exchange proteins directly activated by cAMP (Epac), which modulate the synthesis of pro-inflammatory and anti-inflammatory cytokines. This has implications for treating inflammatory diseases where these cytokines play a crucial role .

- Neuroprotection : Ibudilast-d3 has been shown to reduce microglial activation and pro-inflammatory cytokine signaling, which are critical in neuroinflammatory conditions such as multiple sclerosis (MS) and methamphetamine dependence .

Multiple Sclerosis

In the SPRINT-MS Phase IIb trial, Ibudilast demonstrated significant effects on brain atrophy rates in patients with progressive MS. Key findings include:

- Reduction in Whole Brain Atrophy : Patients receiving Ibudilast showed a statistically significant reduction in the rate of whole brain atrophy compared to placebo, as measured by MRI analysis .

- Impact on Slowly Enlarging Lesions : Ibudilast significantly decreased the volume of slowly enlarging lesions over 96 weeks, indicating its potential neuroprotective effects. Specifically, the treatment led to a 23% reduction in lesion volume (p = 0.003) and improved tissue integrity as assessed by magnetization transfer ratio changes .

Methamphetamine Dependence

Ibudilast has also been investigated for its effects on methamphetamine (MA) dependence. In a clinical study:

- Reduction of Subjective Effects : Ibudilast significantly attenuated several MA-related subjective effects, including feelings of being "high" and "stimulated." The reductions were most pronounced at higher doses, suggesting its potential utility in treating substance use disorders .

Summary of Clinical Trial Results

| Study | Condition | Primary Endpoint | Result | Statistical Significance |

|---|---|---|---|---|

| SPRINT-MS | Progressive MS | Whole Brain Atrophy | Significant reduction compared to placebo | p < 0.05 |

| SPRINT-MS | Progressive MS | Slowly Enlarging Lesions | 23% reduction in volume | p = 0.003 |

| Methamphetamine Study | MA Dependence | Subjective Effects | Significant reduction in "High" and "Good" ratings | p < 0.05 |

Case Studies

- Progressive Multiple Sclerosis :

- Methamphetamine Dependence :

Eigenschaften

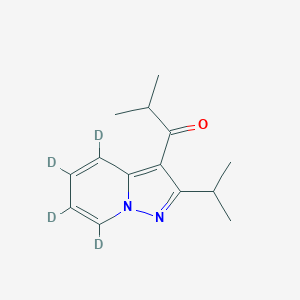

IUPAC Name |

2-methyl-1-(4,5,6,7-tetradeuterio-2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVFLBOZORBYFE-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=NN2C(=C1[2H])[2H])C(C)C)C(=O)C(C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539146 | |

| Record name | 2-Methyl-1-[2-(propan-2-yl)(~2~H_4_)pyrazolo[1,5-a]pyridin-3-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102064-45-9 | |

| Record name | 2-Methyl-1-[2-(propan-2-yl)(~2~H_4_)pyrazolo[1,5-a]pyridin-3-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.